

An In-depth Technical Guide on the Physicochemical Properties of Methoxypropanol Derivatives

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Compound of Interest

Compound Name: Ethyl cyclopentylideneacetate

Cat. No.: B162082

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Disclaimer: The requested physicochemical data for CAS number 1903-22-6 corresponds to ethyl 2-cyclopentylideneacetate. The compound of interest as per the topic, 1-(2-methoxypropan-2-yl)cyclohexan-1-ol, does not have a readily available CAS number or extensive experimental data in the public domain. This guide therefore provides data on closely related and structurally similar compounds to serve as a valuable resource for researchers, scientists, and drug development professionals.

This technical guide furnishes a detailed overview of the physicochemical properties, synthesis protocols, and relevant workflows for compounds structurally related to 1-(2-methoxypropan-2-yl)cyclohexan-1-ol. The information is presented to facilitate research and development in related chemical spaces.

Physicochemical Data of Related Compounds

The following tables summarize the computed physicochemical properties for structurally similar compounds to 1-(2-methoxypropan-2-yl)cyclohexan-1-ol, providing a comparative overview of their key characteristics.

Table 1: Computed Physicochemical Properties of (1R,2S)-2-methoxy-2-methylcyclohexan-1-ol[1]

Property	Value
Molecular Weight	144.21 g/mol
XLogP3	0.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	144.115029749 Da
Monoisotopic Mass	144.115029749 Da
Topological Polar Surface Area	29.5 Å ²
Heavy Atom Count	10

Table 2: Computed Physicochemical Properties of (1-Methoxy-2-methylpropan-2-yl)cyclohexane[2]

Property	Value
Molecular Weight	170.29 g/mol
XLogP3	3.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	3
Exact Mass	170.167065321 Da
Monoisotopic Mass	170.167065321 Da
Topological Polar Surface Area	9.2 Å ²
Heavy Atom Count	12

Experimental Protocols: Synthesis of a Related Chiral Amine

While a specific protocol for the synthesis of 1-(2-methoxypropan-2-yl)cyclohexan-1-ol is not readily available, the following is a detailed experimental protocol for the synthesis of (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline, a chiral amine that utilizes a derivative of 1-methoxy-2-propanol. This protocol illustrates a common synthetic strategy involving a key intermediate derived from 1-methoxy-2-propanol.[3]

Objective: To synthesize (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline via nucleophilic substitution.

Materials:

- (R)-1-methoxy-2-propanol
- Triethylamine (or another suitable base)
- Methanesulfonyl chloride
- Anhydrous dichloromethane (or another suitable solvent)
- 2-ethyl-6-methylaniline
- Anhydrous sodium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Cold 1M HCl

Procedure:

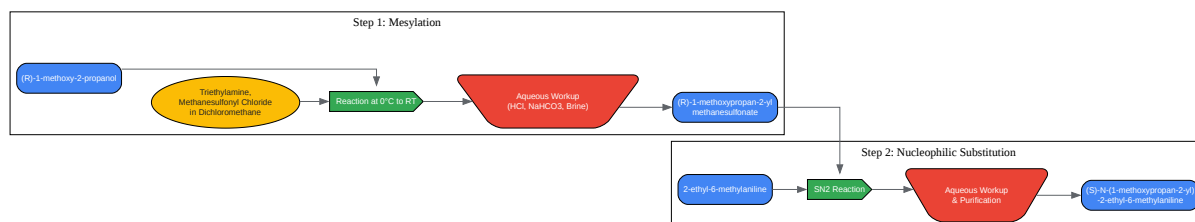
- Preparation of (R)-1-methoxypropan-2-yl methanesulfonate:
 - Dissolve (R)-1-methoxy-2-propanol and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
- Allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by adding cold water.
- Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-1-methoxypropan-2-yl methanesulfonate. This intermediate can often be used in the next step without further purification.
- Nucleophilic Substitution:
 - In a separate reaction vessel, dissolve 2-ethyl-6-methylaniline in a suitable solvent.
 - Add the crude (R)-1-methoxypropan-2-yl methanesulfonate to the solution.
 - The reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the chiral center.
 - After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
 - If any solid precipitate forms, filter the mixture.
 - Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the organic solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.[3]

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.



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Synthetic workflow for a chiral amine.

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